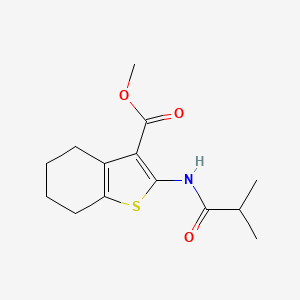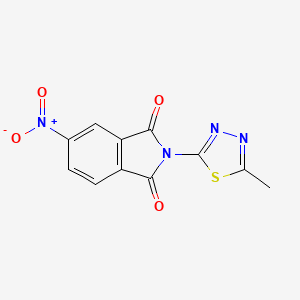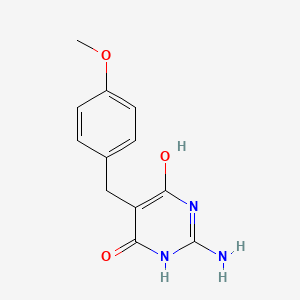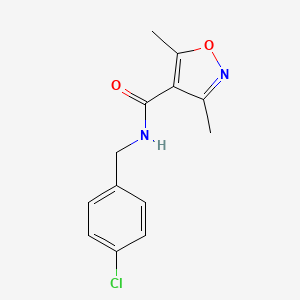
methyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzothiophene derivatives often involves chemoselective methods and detailed characterizations such as IR, ^1H NMR, ^13C NMR, and LCMS analyses to confirm the structure of the synthesized compounds (Jayaraman et al., 2010). These methods are crucial for achieving the desired selectivity and for the accurate identification of the products.
Molecular Structure Analysis
The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with notable intra- and intermolecular N-H···O hydrogen bonds stabilizing the structure (Vasu et al., 2004). This information provides insights into the molecular architecture and interactions within the crystal lattice.
Chemical Reactions and Properties
Benzothiophene derivatives undergo various chemical reactions, including bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, indicating a rich chemistry that can be exploited for further derivatization and functionalization of these compounds (Chapman et al., 1971).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline forms, are influenced by the molecular structure and the nature of the substituents. The detailed crystallographic study of related compounds provides valuable information on the molecular conformation, packing, and interactions that define their physical properties (Vasu et al., 2005).
Propriétés
IUPAC Name |
methyl 2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-8(2)12(16)15-13-11(14(17)18-3)9-6-4-5-7-10(9)19-13/h8H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERHVXGMVRPBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)


![3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5529728.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B5529732.png)
![(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5529736.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)


![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5529781.png)
![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5529793.png)

![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5529819.png)